

Piperolactam C: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Piperolactam C*

Cat. No.: B182350

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperolactam C, an aristolactam alkaloid identified in *Piper* species, represents a class of natural products with demonstrated biological activities. While research specifically focused on **Piperolactam C** is limited, the broader family of piperolactams and aristolactams exhibits a range of promising pharmacological properties, including anti-platelet, antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive review of the available literature on **Piperolactam C**, supplemented with data from closely related and well-studied analogues like *Piperolactam A*, to offer a thorough understanding of its chemical characteristics, biological potential, and methodologies for its study.

Introduction

The genus *Piper*, comprising over 2,000 species, is a rich source of structurally diverse secondary metabolites, many of which possess significant medicinal properties. Among these are the aristolactam alkaloids, a group of phenanthrene lactams known for their wide spectrum of biological activities. **Piperolactam C** belongs to this class of compounds and has been isolated from *Piper taiwanense*.^[1] This review aims to consolidate the current knowledge on **Piperolactam C**, addressing its chemical properties, known biological activities, and relevant experimental protocols, while also drawing parallels with more extensively researched piperolactams to infer its potential therapeutic applications and mechanisms of action.

Chemical and Physical Properties

Piperolactam C is an alkaloid with the molecular formula C₁₈H₁₅NO₄ and a molecular weight of 309.3 g/mol. While detailed experimental data for **Piperolactam C** is not extensively available, the fundamental properties of related piperolactams, such as Piperolactam A, provide valuable context.

Table 1: Chemical and Physical Properties of **Piperolactam C** and Related Piperolactams.

Property	Piperolactam C	Piperolactam A
Molecular Formula	C₁₈H₁₅NO₄	C₁₆H₁₁NO₃ ^[2]
Molecular Weight	309.3 g/mol	265.26 g/mol ^[2]
Melting Point	187 - 188 °C	303 - 306 °C
Appearance	Solid	Solid
IUPAC Name	13,14,15-trimethoxy-10-azatetracyclo[7.6.1.0 ^{2,7} .0 ^{12,16}]h ₁₆ exadeca-1(16),2,4,6,8,12,14-heptaen-11-one	15-hydroxy-14-methoxy-10-azatetracyclo[7.6.1.0 ^{2,7} .0 ^{12,16}]h ₁₆ exadeca-1(16),2,4,6,8,12,14-heptaen-11-one

| [Synonyms](#) | - | [Aristolactam FI](#) |

Biological Activities and Potential Therapeutic Applications

The known biological activity of **Piperolactam C** is its ability to inhibit platelet aggregation. However, the broader class of aristolactam alkaloids from *Piper* species has been shown to possess a variety of other significant biological effects.

Anti-platelet Activity

Piperolactam C was identified as an active principle responsible for the anti-platelet aggregation activity of extracts from *Piper taiwanense*. While a specific IC₅₀ value for **Piperolactam C** has not been reported in the reviewed literature, related compounds have demonstrated potent anti-platelet effects. For instance, the 4-hexyloxyanilide of nipecotic acid,

a piperidine derivative, exhibited an IC₅₀ value of approximately 40 μ M in ADP-induced platelet aggregation.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic properties of aristolactam alkaloids against various cancer cell lines. Although specific data for **Piperolactam C** is lacking, related compounds have shown significant activity.

Table 2: Cytotoxic and Antimicrobial Activities of Related Piperolactams.

Compound	Activity	Cell Line/Organism	IC ₅₀ / MIC	Reference
Piperolactam A	Antibacterial	Bacillus subtilis	500-1000 μM (MIC)	
Piperolactam A	Antibacterial	Staphylococcus aureus	500-1000 μ M (MIC)	
Piperolactam D	Antibacterial	Bacillus subtilis	500-1000 μ M (MIC)	
Piperolactam D	Antibacterial	Staphylococcus aureus	500-1000 μ M (MIC)	
Piperine	Cytotoxic	FEPS (multidrug resistant leukemic cells)	~41 μ M (IC ₅₀)	

| Piperlongumine | Cytotoxic | HeLa | $2.7 \pm 0.1 \mu$ M (EC₅₀) | |

Anti-inflammatory Activity

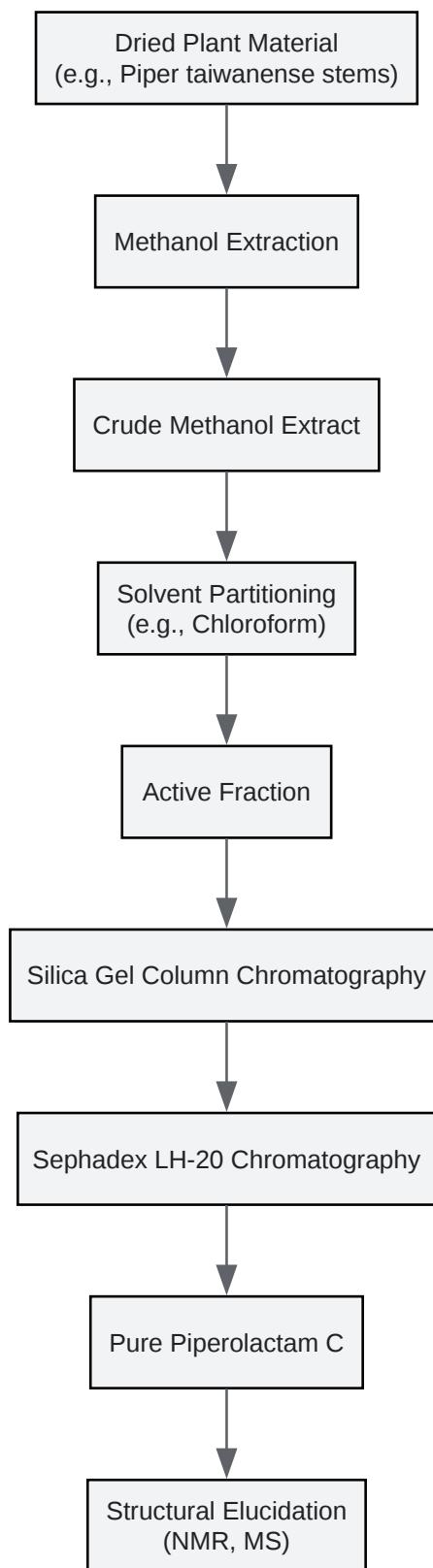
Alkaloids from *Piper* species are well-documented for their anti-inflammatory effects. *Piperlactam S*, for example, has been shown to inhibit the C5a-induced chemotaxis of macrophages with an IC₅₀ of $4.5 \pm 0.3 \mu$ M and to suppress the release of pro-inflammatory cytokines like TNF- α and IL-1 β . This suggests that **Piperolactam C** may also possess anti-

inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Neuroprotective Effects

Piperine, a major alkaloid in *Piper* species, has demonstrated significant neuroprotective effects in various experimental models. These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. Studies have shown that piperine can attenuate neuronal damage by modulating signaling pathways such as the NGF-mediated TrkA/Akt/GSK3 β pathway. Given the structural similarities, it is plausible that **Piperolactam C** could also exhibit neuroprotective activities.

Synthesis and Isolation

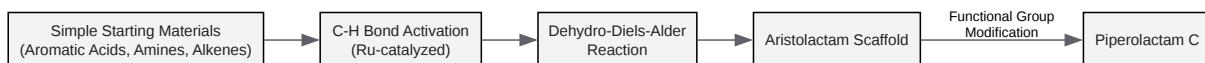

Isolation from Natural Sources

Piperolactam C has been isolated from the stem of *Piper taiwanense*. The general procedure for isolating piperolactams from plant material involves extraction with an organic solvent, followed by chromatographic separation.

Experimental Protocol: General Isolation of Piperolactams

A generalized protocol based on the isolation of related piperolactams is as follows:

- Extraction: Dried and powdered plant material (e.g., stems of *Piper taiwanense*) is extracted with methanol.
- Fractionation: The crude methanol extract is then subjected to solvent-solvent partitioning. A bioassay-guided fractionation may lead to a chloroform-soluble fraction containing the active compounds.
- Chromatography: The active fraction is further purified using column chromatography on silica gel, eluting with a gradient of solvents such as n-hexane and ethyl acetate. Subsequent purification steps may involve Sephadex LH-20 column chromatography.
- Characterization: The structure of the isolated compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).



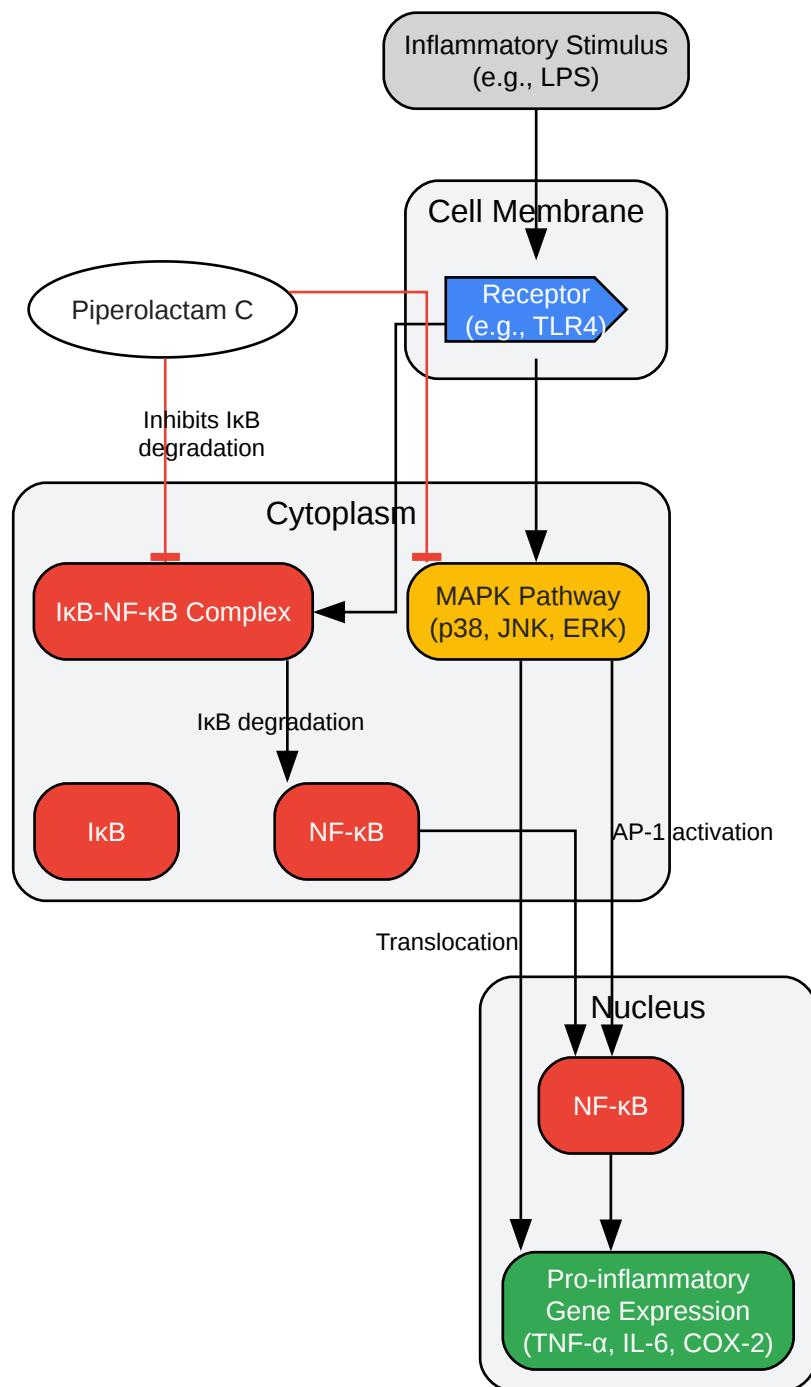
[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Piperolactam C**.

Chemical Synthesis

The total synthesis of aristolactam alkaloids has been achieved through various chemical strategies. One reported method involves a synergistic combination of C–H bond activation and dehydro-Diels–Alder reactions. Another approach utilizes a Suzuki/aldol cascade reaction. These synthetic routes provide a means to produce **Piperolactam C** and its derivatives for further pharmacological evaluation.

[Click to download full resolution via product page](#)

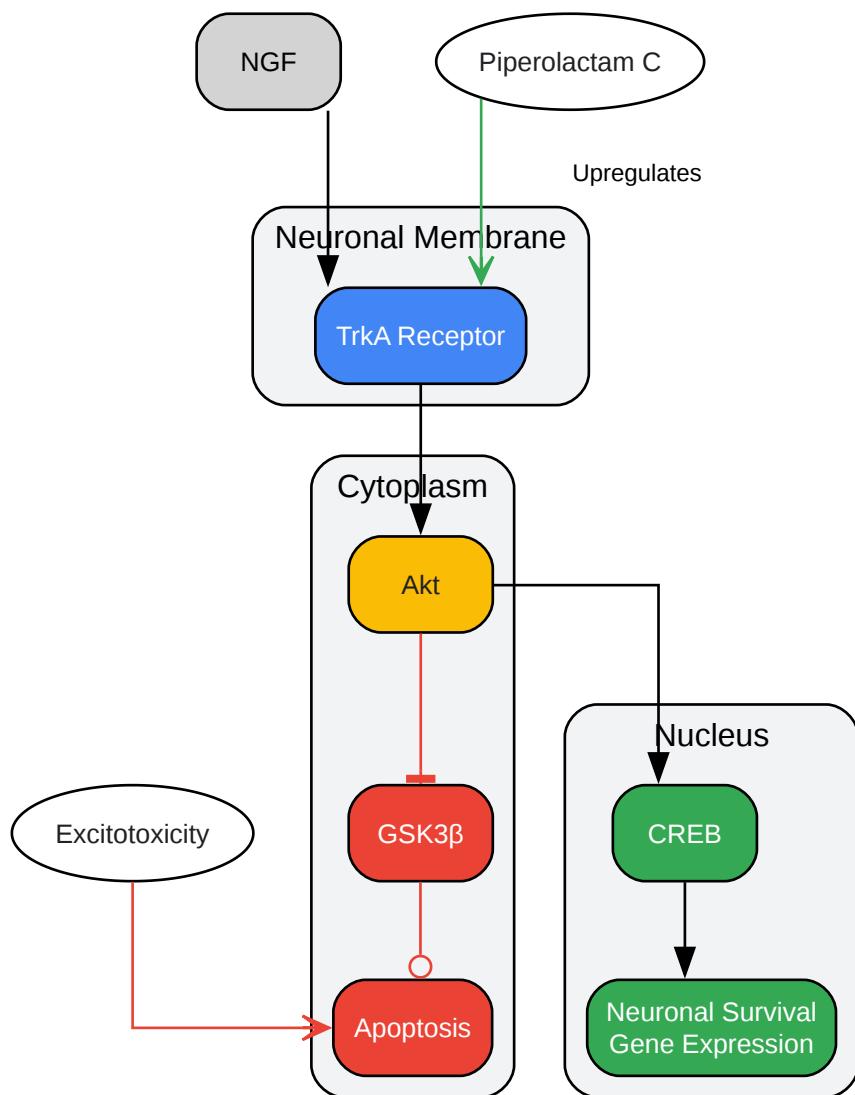

Caption: A potential synthetic route to **Piperolactam C**.

Potential Signaling Pathways and Mechanisms of Action

Based on the biological activities of related piperolactams and other *Piper* alkaloids, several signaling pathways can be postulated as potential targets for **Piperolactam C**.

Anti-inflammatory Signaling

The anti-inflammatory effects of *Piper* compounds are often mediated through the inhibition of the NF- κ B and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines and mediators.



[Click to download full resolution via product page](#)

Caption: Postulated anti-inflammatory mechanism of **Piperolactam C**.

Neuroprotective Signaling

The neuroprotective effects of piperine involve the modulation of pathways related to neuronal survival and apoptosis. The NGF-TrkA signaling cascade, which activates downstream effectors like Akt and GSK3 β , is a potential target.

[Click to download full resolution via product page](#)

Caption: Postulated neuroprotective mechanism of **Piperolactam C**.

Conclusion and Future Directions

Piperolactam C is a member of the pharmacologically significant aristolactam class of alkaloids. While direct research on this specific compound is in its nascent stages, the available evidence, primarily its anti-platelet activity, and the broader activities of related piperolactams,

suggest its potential as a lead compound for drug discovery. Future research should focus on the comprehensive evaluation of **Piperolactam C**'s biological activities, including quantitative assessment of its cytotoxic, anti-inflammatory, and neuroprotective effects. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential. Furthermore, the development of efficient and scalable synthetic routes will be essential to facilitate its further investigation and potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Piperolactam C: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182350#piperolactam-c-literature-review-and-background>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com